3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimid ine
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Overview
Description
3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a subject of interest in various fields of scientific research. This compound is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Triazolo[4,3-e][1,2,4]triazine: A compound with a fused triazole and triazine moiety.
1,2,4-Triazolo[3,4-b]pyridazine: A related compound with a different ring fusion pattern.
Uniqueness
3,7-Bis(3,4-dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H8Cl4N6 |
---|---|
Molecular Weight |
450.1 g/mol |
IUPAC Name |
5,10-bis(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H8Cl4N6/c19-12-3-1-9(5-14(12)21)16-25-26-18-11-7-24-28(17(11)23-8-27(16)18)10-2-4-13(20)15(22)6-10/h1-8H |
InChI Key |
OPAVPEWENZSHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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